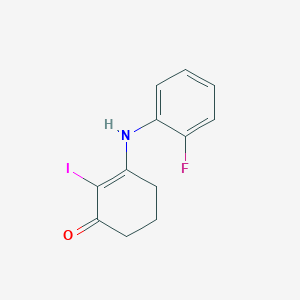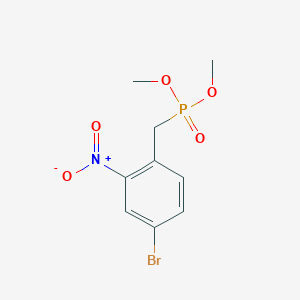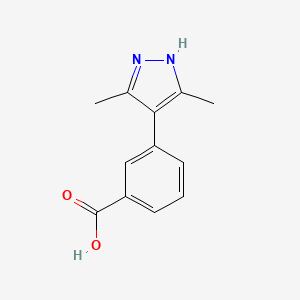![molecular formula C11H18ClNO2 B6343938 2-Methoxy-5-{[(propan-2-yl)amino]methyl}phenol hydrochloride CAS No. 1240567-43-4](/img/structure/B6343938.png)
2-Methoxy-5-{[(propan-2-yl)amino]methyl}phenol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Methoxy-5-{[(propan-2-yl)amino]methyl}phenol hydrochloride (2M5P) is a synthetic compound that has been studied extensively in recent years. It is a derivative of phenol and has been used in various scientific applications, ranging from biochemistry and physiology to pharmacology and toxicology. 2M5P has been found to have a wide range of biological activities, including anti-inflammatory, antifungal, and antioxidant effects. In addition, it has been found to have potential applications in the treatment of diseases such as cancer, Alzheimer's, and Parkinson's.
Scientific Research Applications
Metabolic Pathway Studies
- In Vivo Metabolism Studies: A study explored the in vivo metabolism of a psychoactive phenethylamine, analyzing its metabolites in rats. The study provides insights into the metabolic pathways and potential biotransformation of similar compounds (Kanamori et al., 2002).
Pharmacological Developments
- Novel Antiarrhythmic Agents: Research on LG 6-101 and LG 6-102, compounds structurally related to propafenone (a class Ic antiarrhythmic drug), demonstrated significant antiarrhythmic effects and good oral activity in rats, indicating their potential as effective antiarrhythmic drugs (Wascher et al., 1992).
- Antimalarial Activity: A series of compounds showed increasing antimalarial potency correlated with specific structural features. These findings highlight the potential of such compounds in developing effective antimalarial drugs (Werbel et al., 1986).
Therapeutic Effects and Mechanisms
- Hypolipidaemic and Antiplatelet Activity: Certain phenoxyacetic acid derivatives related to alpha-asarone exhibited significant hypolipidaemic and antiplatelet activities, suggesting their potential in treating hyperlipidaemia and thrombotic diseases (Pérez‐Pastén et al., 2006).
- Angiotensin II Receptor Antagonism: CS-866 and its active form RNH-6270 demonstrated potent angiotensin AT1 receptor antagonism, indicating potential therapeutic applications in cardiovascular diseases (Mizuno et al., 1995).
- Beta-Adrenergic Antagonist and Antihypertension Activity: Salicylamide derivatives related to medroxalol showed varying pharmacologic profiles, indicating the potential for therapeutic use beyond alpha- and beta-adrenergic blockade (Grisar et al., 1981).
Exposure and Bioavailability Studies
- Dietary Exposure to Organohalogen Contaminants: A study on the dietary exposure to certain organohalogen contaminants in relation to their concentrations in breast milk and serum provides insights into the human exposure and pharmacokinetics of similar compounds (Fujii et al., 2014).
properties
IUPAC Name |
2-methoxy-5-[(propan-2-ylamino)methyl]phenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2.ClH/c1-8(2)12-7-9-4-5-11(14-3)10(13)6-9;/h4-6,8,12-13H,7H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLLPKVDNAJQAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC(=C(C=C1)OC)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenoxy)furo[3,2-c]pyridine](/img/structure/B6343875.png)


![Hexahydrofuro[3,2-b]furan-3,6-diyl bis(trifluoromethanesulfonate), 95%](/img/structure/B6343892.png)

![tert-Butyl 8-amino-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B6343900.png)
![4-(4-Ethylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6343913.png)
![7-Bromo-4-oxo-1,4-dihydro-[1,5]naphthyridine-2-carboxylic acid ethyl ester](/img/structure/B6343924.png)

amine](/img/structure/B6343933.png)
![(Propan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6343935.png)
amine hydrochloride](/img/structure/B6343943.png)
![2-Ethoxy-4-{[(propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6343945.png)